4-phenyl-9H-carbazole
Overview
Description
4-Phenyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a phenyl group attached to the nitrogen-containing heterocyclic carbazole structure. Carbazole derivatives are known for their excellent photochemical and thermal stability, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Phenyl-9H-carbazole is primarily targeted by biphenyl-utilizing bacteria . These bacteria have been investigated for their ability to produce hydroxylated 9H-carbazole metabolites . The primary targets are 9H-carbazol-1-ol and 9H-carbazol-3-ol .
Mode of Action
The interaction of this compound with its targets results in the conversion of 9H-carbazole into 9H-carbazol-1-ol and 9H-carbazol-3-ol . This conversion is primarily facilitated by the biphenyl-utilizing bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of 9H-carbazole into hydroxylated metabolites . The downstream effects of these transformations are yet to be fully understood.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its conversion into hydroxylated metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its conversion into hydroxylated metabolites
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of biphenyl-utilizing bacteria enhances the yield of 9H-carbazol-1-ol . Furthermore, the electronic environment of the 9-phenyl-9H-carbazole group affects the ICT-based radiative decay process in rigid states .
Biochemical Analysis
Biochemical Properties
4-Phenyl-9H-carbazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can either promote or inhibit the expression of genes associated with cell survival and death. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce both beneficial and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have protective effects against oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-9H-carbazole can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of 4-bromo-9H-carbazole with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Friedel-Crafts Alkylation: Another approach involves the alkylation of carbazole with a phenyl group using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes like the Suzuki coupling reaction due to its high yield and selectivity. The process involves optimizing reaction conditions to ensure efficient production while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carbazole-quinones.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carbazole-quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Nitrocarbazole, bromocarbazole.
Scientific Research Applications
4-Phenyl-9H-carbazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the phenyl group.
3,6-Dibromo-9H-carbazole: A derivative with bromine substituents at the 3 and 6 positions.
N-Phenylcarbazole: A derivative with a phenyl group attached to the nitrogen atom.
Comparison: 4-Phenyl-9H-carbazole is unique due to the presence of the phenyl group at the 4-position, which enhances its photochemical stability and fluorescence properties compared to its parent compound, 9H-carbazole. This structural modification also improves its solubility and makes it more suitable for specific applications in optoelectronics and biological imaging.
Properties
IUPAC Name |
4-phenyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZYLQHHQNSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201561-34-3 | |
Record name | 4-Phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.